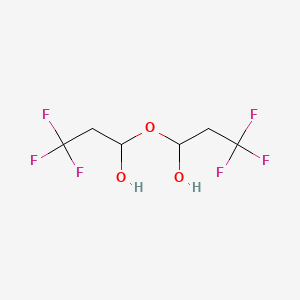

3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol

説明

3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol is a fluorinated diol characterized by two trifluoromethyl (-CF₃) groups and an ether linkage connecting two propanol moieties.

Structure

3D Structure

特性

IUPAC Name |

3,3,3-trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O3/c7-5(8,9)1-3(13)15-4(14)2-6(10,11)12/h3-4,13-14H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQFJCIIFZJMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)OC(CC(F)(F)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following molecular characteristics:

- Molecular Formula : C6H9F6O3

- Molecular Weight : 246.13 g/mol

The presence of trifluoromethyl groups enhances lipophilicity, which is crucial for its biological interactions.

The biological activity of 3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl groups facilitate membrane penetration and modulate the activity of enzymes and receptors.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to influence enzyme activities by altering substrate binding or enzyme conformation.

- Receptor Interaction : It may exhibit affinity for various receptors involved in signaling pathways that regulate cellular functions.

Biological Activity and Applications

Research has indicated several potential applications for this compound in therapeutic contexts:

1. Anticancer Activity

Studies have demonstrated that fluorinated compounds can exhibit anticancer properties. For instance:

- Case Study : A related compound demonstrated a reduction in tumor growth in xenograft models by inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against various pathogens.

- Research Findings : Analogues have shown effectiveness against Gram-positive bacteria by inhibiting sortase enzymes critical for bacterial virulence .

3. Anesthetic Effects

Similar fluorinated compounds have been explored for their anesthetic properties.

- Case Study : One analogue exhibited potent general anesthetic activity without significant hemodynamic effects .

Data Table: Biological Activities and Effects

類似化合物との比較

Structural Analogues and Properties

The compound’s closest structural analogs include:

Key Observations :

- Molecular Weight and Substituents: The target compound’s molecular weight is expected to exceed 250 g/mol due to its dual trifluoromethyl groups and ether linkage. This contrasts with simpler analogs like 3,3,3-trifluoro-1-propanol (114.07 g/mol) .

- Boiling Points: Fluorinated alcohols generally exhibit lower boiling points than non-fluorinated alcohols due to reduced hydrogen bonding. However, bulkier substituents (e.g., phenoxy groups) increase molecular weight and may elevate boiling points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。